5-Biphenyl-4-yl-1H-pyrazol-3-carbonsäure

Übersicht

Beschreibung

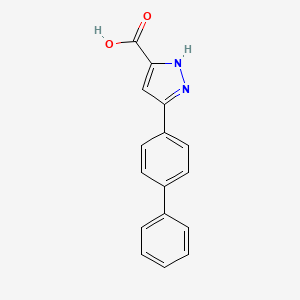

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a biphenyl group and a carboxylic acid group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

BPPC has been investigated for its anticancer effects, particularly against various human cancer cell lines. Studies indicate that modifications to its structure can enhance its efficacy. For instance, derivatives of BPPC have shown promising results in reducing tumor size in animal models, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

Research has demonstrated that BPPC exhibits anti-inflammatory properties. It acts by inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

Recent studies have focused on synthesizing BPPC analogs to enhance its biological activity. The synthesis typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The resulting derivatives are then evaluated for their pharmacological properties .

Comparative Analysis of Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| BPPC Derivative A | Methyl substitution on biphenyl | Increased anticancer activity |

| BPPC Derivative B | Halogenated phenyl groups | Enhanced anti-inflammatory effects |

| BPPC Derivative C | Naphthyl instead of biphenyl | Potential neuroprotective applications |

Case Studies

Study 1: Anticancer Efficacy

In a study published in the European Journal of Medicinal Chemistry, BPPC derivatives were tested against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of BPPC in a rat model of arthritis. Administration of BPPC resulted in a marked reduction in inflammatory markers and joint swelling compared to control groups, suggesting its therapeutic potential in managing inflammatory conditions .

Industrial Applications

Beyond its medicinal uses, BPPC is also being explored for applications in agrochemicals due to its versatile chemical properties. Its ability to act as a building block for more complex heterocyclic compounds makes it valuable in the development of new materials and chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method involves the reaction of biphenyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole compounds .

Analyse Chemischer Reaktionen

Types of Reactions

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyrazole N-oxides, reduced alcohols or aldehydes, and various substituted pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor antagonism, it binds to receptors and prevents the binding of natural ligands, modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methyl-1-phenyl-1H-pyrazol-5-ol

- 1-Phenyl-3,4,5-substituted pyrazoles

- 2-(3-Carbamimidoyl-phenyl)-5-methyl-2H-pyrazole-3-carboxylic acid

Uniqueness

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is unique due to its biphenyl substitution, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse biological activities .

Biologische Aktivität

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid exhibits enhanced lipophilicity due to its biphenyl substitution, which aids in crossing biological membranes. Its molecular formula is with a molecular weight of 270.30 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

The biological activity of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, effectively blocking substrate access.

- Receptor Antagonism : It binds to receptors, preventing the binding of natural ligands and modulating signal transduction pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid against various cancer cell lines. The following table summarizes findings from different studies:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Significant growth inhibition |

| NCI-H460 (Lung) | 12.50 | Moderate cytotoxicity |

| A549 (Lung) | 26.00 | Growth inhibition |

| HT29 (Colon) | 17.82 | Significant cytotoxicity |

These results indicate that the compound exhibits a promising profile for further development as an anticancer agent .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid demonstrates anti-inflammatory and antimicrobial activities. It has been evaluated for its ability to scavenge free radicals and inhibit microbial growth, which are crucial for treating inflammatory diseases and infections .

Structure Activity Relationship (SAR)

The structural features of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid contribute significantly to its biological activity. The biphenyl group enhances lipophilicity, improving membrane permeability and bioavailability compared to other pyrazole derivatives .

Case Study 1: Anticancer Activity in MCF7 Cells

A study investigated the effect of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid on MCF7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins like BAX while decreasing anti-apoptotic Bcl-2 levels .

Case Study 2: Anti-inflammatory Mechanisms

In another study, the compound was tested for its anti-inflammatory effects in a model of lipopolysaccharide (LPS)-induced inflammation. Results showed that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential for treating inflammatory disorders.

Eigenschaften

IUPAC Name |

3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSWJYJXKAHOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397734 | |

| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037816-85-5 | |

| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.